molecular formula C8H12ClNO2S B12271581 Methyl 3-amino-3-(thiophen-3-yl)propanoate HCl

Methyl 3-amino-3-(thiophen-3-yl)propanoate HCl

Cat. No.: B12271581
M. Wt: 221.71 g/mol
InChI Key: HSVUZLQFTLPROI-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(thiophen-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H11NO2S·HCl It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(thiophen-3-yl)propanoate hydrochloride typically involves the reaction of thiophene derivatives with appropriate reagents. One common method includes the esterification of 3-thiophenepropanoic acid followed by amination. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(thiophen-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Methyl 3-amino-3-(thiophen-3-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(thiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride
  • Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Comparison

Compared to similar compounds, Methyl 3-amino-3-(thiophen-3-yl)propanoate hydrochloride exhibits unique properties due to the position of the amino and thiophene groupsFor instance, the thiophene ring’s position may affect the compound’s ability to interact with specific enzymes or receptors, making it a valuable candidate for targeted drug design .

Properties

Molecular Formula

C8H12ClNO2S

Molecular Weight

221.71 g/mol

IUPAC Name

methyl 3-amino-3-thiophen-3-ylpropanoate;hydrochloride

InChI

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)4-7(9)6-2-3-12-5-6;/h2-3,5,7H,4,9H2,1H3;1H

InChI Key

HSVUZLQFTLPROI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CSC=C1)N.Cl

Origin of Product

United States

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